molecular formula C9H15Cl2N3O B13508201 3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride

3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride

Cat. No.: B13508201
M. Wt: 252.14 g/mol
InChI Key: QSVKHVZJVGZAMS-UHFFFAOYSA-N
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Description

3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride is a chemical compound with the molecular formula C9H13N3O.2HCl. It is a derivative of propanamide, featuring an amino group and a pyridinylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride typically involves the reaction of 3-aminopropanoic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The pyridinylmethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted pyridinylmethyl derivatives.

Scientific Research Applications

3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride
  • 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride
  • 3-amino-2-[(pyridin-4-yl)methyl]propanoic acid dihydrochloride

Uniqueness

3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyridinylmethyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H15Cl2N3O

Molecular Weight

252.14 g/mol

IUPAC Name

3-amino-N-(pyridin-4-ylmethyl)propanamide;dihydrochloride

InChI

InChI=1S/C9H13N3O.2ClH/c10-4-1-9(13)12-7-8-2-5-11-6-3-8;;/h2-3,5-6H,1,4,7,10H2,(H,12,13);2*1H

InChI Key

QSVKHVZJVGZAMS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=O)CCN.Cl.Cl

Origin of Product

United States

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